molecular formula C9H14F2O3 B13305308 4,4-Difluoro-3-propyloxane-3-carboxylic acid

4,4-Difluoro-3-propyloxane-3-carboxylic acid

Cat. No.: B13305308
M. Wt: 208.20 g/mol
InChI Key: IYHUWWFYVTZAGT-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-propyloxane-3-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄F₂O₃ and a molecular weight of 208.20 g/mol This compound is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-propyloxane-3-carboxylic acid typically involves the fluorination of appropriate precursors. One common method includes the use of difluoromethyl pyrazole derivatives, where the fluorination is achieved using reagents like SelectfluorTM in acetonitrile . The reaction conditions often involve refluxing the starting materials with suitable catalysts and solvents to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-propyloxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4,4-Difluoro-3-propyloxane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-propyloxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. This compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoro-3-propyloxane-3-carboxylic acid is unique due to its specific molecular structure, which includes an oxane ring and two fluorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

4,4-difluoro-3-propyloxane-3-carboxylic acid

InChI

InChI=1S/C9H14F2O3/c1-2-3-8(7(12)13)6-14-5-4-9(8,10)11/h2-6H2,1H3,(H,12,13)

InChI Key

IYHUWWFYVTZAGT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COCCC1(F)F)C(=O)O

Origin of Product

United States

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